Quarfloxin

Vue d'ensemble

Description

La quarfloxine est un nouveau dérivé de la fluoroquinolone qui a suscité un intérêt considérable en raison de son mécanisme d’action unique et de ses applications thérapeutiques potentielles. Elle est principalement connue pour sa capacité à perturber la biogenèse de l’ARN ribosomique dans les cellules cancéreuses, ce qui entraîne une apoptose sélective dans les cellules tumorales tout en épargnant les cellules normales .

Applications De Recherche Scientifique

Quarfloxin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions between small molecules and ribosomal DNA.

Biology: this compound is employed in research to understand the mechanisms of ribosomal RNA biogenesis and its role in cell proliferation.

Medicine: The compound is being investigated for its potential as an anticancer agent, particularly in targeting tumors with high ribosomal RNA synthesis rates.

Industry: this compound’s unique properties make it a valuable tool in the development of new therapeutic agents and diagnostic tools

Mécanisme D'action

La quarfloxine exerce ses effets en se liant aux structures en quadruplex G dans l’ADN ribosomique. Cette liaison perturbe l’interaction entre l’ADN ribosomique et la nucléoline, une protéine essentielle à la synthèse de l’ARN ribosomique. Par conséquent, la synthèse de l’ARN ribosomique est inhibée, ce qui conduit à l’induction de l’apoptose dans les cellules cancéreuses. Ce mécanisme est très sélectif pour les cellules tumorales, ce qui fait de la quarfloxine un candidat prometteur pour la thérapie anticancéreuse .

Composés similaires :

CX-5461 : Un autre agent de liaison aux quadruplex G qui inhibe la synthèse de l’ARN ribosomique.

CX-3543 : Un composé similaire à la quarfloxine, ciblant également les interactions ADN ribosomique.

Télomestatine : Un stabilisateur des quadruplex G avec des propriétés anticancéreuses potentielles

Unicité de la quarfloxine : La quarfloxine se distingue par sa forte sélectivité pour les cellules cancéreuses et sa capacité à induire l’apoptose sans affecter les cellules normales. Son mécanisme d’action unique, impliquant la perturbation des interactions nucléoline-ADN ribosomique, la distingue des autres composés similaires .

Orientations Futures

G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on this compound and similar compounds may involve further exploration of their potential as anticancer drugs .

Analyse Biochimique

Biochemical Properties

Quarfloxin plays a significant role in biochemical reactions by inhibiting aberrant ribosomal RNA biogenesis in cancer cells. It interacts with nucleolin, a protein that binds to ribosomal DNA quadruplex structures. By disrupting the nucleolin-ribosomal DNA interaction, this compound effectively inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in tumor cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it disrupts ribosomal RNA synthesis, leading to apoptosis. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s disruption of ribosomal RNA synthesis triggers a cascade of events that ultimately result in cell death, while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleolin and ribosomal DNA quadruplex structures. By disrupting these interactions, this compound inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in cancer cells. This mechanism of action highlights the compound’s potential as a targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have also been noted, with sustained inhibition of ribosomal RNA synthesis and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of ribosomal RNA synthesis and increased apoptosis in cancer cells. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to ribosomal RNA synthesis. It interacts with nucleolin and ribosomal DNA quadruplex structures, disrupting their interaction and inhibiting ribosomal RNA synthesis. This disruption affects metabolic flux and metabolite levels, leading to the selective induction of apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that this compound accumulates within neural crest-derived tissues in concentrations many times higher than those found in plasma. This extensive biodistribution profile highlights the compound’s potential for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleolus, where it interacts with nucleolin and ribosomal DNA quadruplex structures. This localization is crucial for its activity, as it allows this compound to effectively disrupt ribosomal RNA synthesis and induce apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La quarfloxine est synthétisée par une série de réactions chimiques impliquant la modification de la structure de base de la fluoroquinoloneLa voie de synthèse exacte et les conditions réactionnelles sont exclusives et ont été optimisées pour un rendement et une pureté maximaux .

Méthodes de production industrielle : La production industrielle de quarfloxine implique une synthèse chimique à grande échelle utilisant la chromatographie liquide haute performance (CLHP) pour la purification. Le processus garantit que le composé répond aux normes de qualité strictes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La quarfloxine subit diverses réactions chimiques, notamment :

Oxydation : La quarfloxine peut être oxydée dans des conditions spécifiques pour former des intermédiaires réactifs.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinolone avec des propriétés électroniques modifiées, tandis que la réduction peut produire des formes plus stables et moins réactives du composé .

4. Applications de la recherche scientifique

La quarfloxine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les interactions entre les petites molécules et l’ADN ribosomique.

Biologie : La quarfloxine est utilisée dans la recherche pour comprendre les mécanismes de la biogenèse de l’ARN ribosomique et son rôle dans la prolifération cellulaire.

Médecine : Le composé est étudié pour son potentiel en tant qu’agent anticancéreux, en particulier pour cibler les tumeurs avec des taux élevés de synthèse d’ARN ribosomique.

Industrie : Les propriétés uniques de la quarfloxine en font un outil précieux dans le développement de nouveaux agents thérapeutiques et outils de diagnostic

Comparaison Avec Des Composés Similaires

CX-5461: Another G-quadruplex binding agent that inhibits ribosomal RNA synthesis.

CX-3543: A compound similar to quarfloxin, also targeting ribosomal DNA interactions.

Telomestatin: A G-quadruplex stabilizer with potential anticancer properties

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

Propriétés

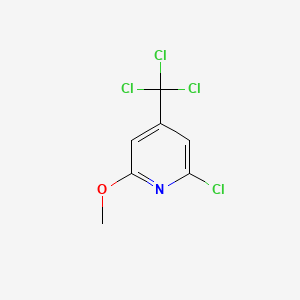

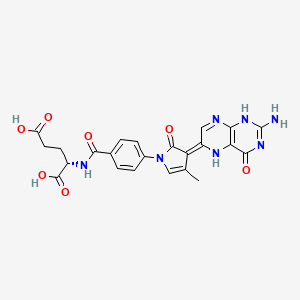

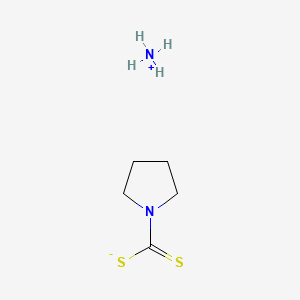

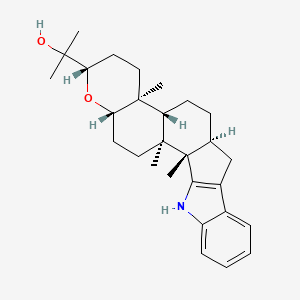

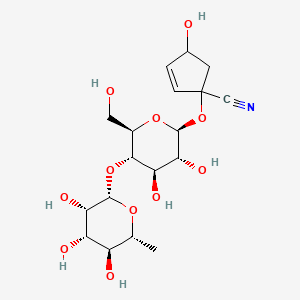

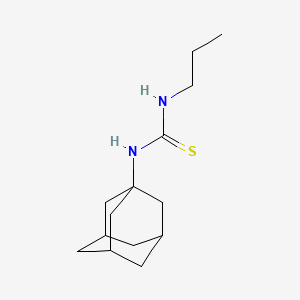

| { "Design of the Synthesis Pathway": "The synthesis pathway for Quarfloxin involves a series of reactions to form the final compound. The key steps in the synthesis include the formation of the pyridine ring and the introduction of the quinoline moiety. The synthesis also involves the use of protecting groups to prevent unwanted reactions and the use of reagents such as phosphorus tribromide and sodium borohydride to facilitate the reactions.", "Starting Materials": [ "2-chloro-6-fluoropyridine", "3-cyanophenol", "2,3-dichloroquinoxaline", "triethylamine", "sodium borohydride", "phosphorus tribromide", "acetic anhydride", "N,N-dimethylformamide", "tetrahydrofuran", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 3-cyanophenol using acetic anhydride and dimethylformamide", "Step 2: Reaction of 2-chloro-6-fluoropyridine with protected 3-cyanophenol using triethylamine and phosphorus tribromide to form an intermediate", "Step 3: Deprotection of intermediate using tetrahydrofuran and water", "Step 4: Reaction of intermediate with 2,3-dichloroquinoxaline using sodium borohydride and methanol to form Quarfloxin" ] } | |

Numéro CAS |

865311-47-3 |

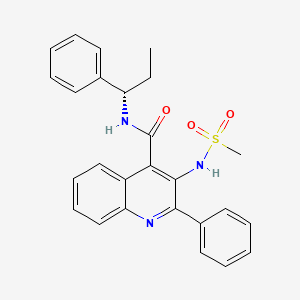

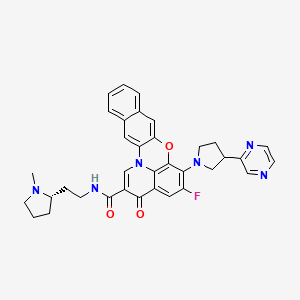

Formule moléculaire |

C35H33FN6O3 |

Poids moléculaire |

604.7 g/mol |

Nom IUPAC |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

Clé InChI |

WOQIDNWTQOYDLF-RPWUZVMVSA-N |

SMILES isomérique |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

SMILES canonique |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Apparence |

solid powder |

| 865311-47-3 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

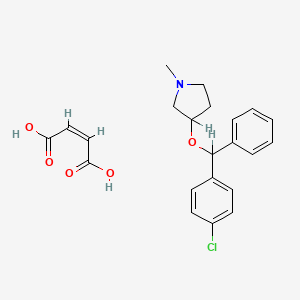

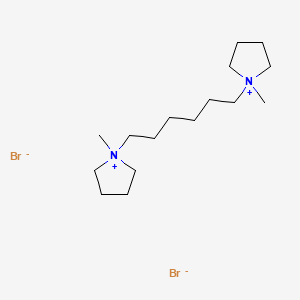

CX 3543; CX-3543; CX 3543; Quarfloxacin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

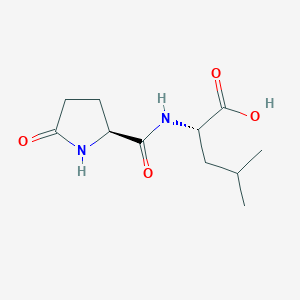

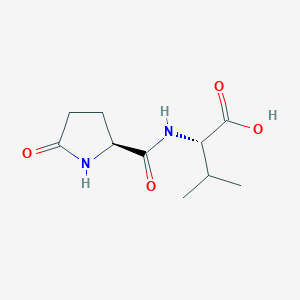

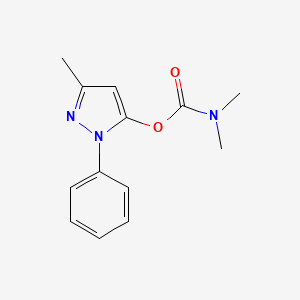

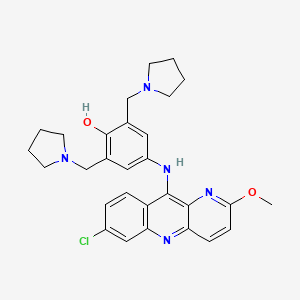

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.